molecular formula C28H26ClNO6S B11151397 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate

Cat. No.: B11151397
M. Wt: 540.0 g/mol
InChI Key: ZWDSCSKZAKVYSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl 6-(4-methylbenzenesulfonamido)hexanoate is a complex organic compound that combines a chromenone core with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 6-(4-methylbenzenesulfonamido)hexanoate typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol and an α,β-unsaturated carbonyl compound under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Sulfonamide Group: The sulfonamide group can be attached through a nucleophilic substitution reaction between 4-methylbenzenesulfonyl chloride and an amine-functionalized hexanoic acid derivative.

    Esterification: The final step involves the esterification of the chromenone core with the sulfonamide-functionalized hexanoic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The chromenone core can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: The carbonyl group in the chromenone core can be reduced to form alcohol derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying enzyme interactions and protein binding.

    Medicine: Potential use as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with a chromenone core and sulfonamide group can interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The chlorophenyl group may enhance binding affinity through additional hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl 6-(4-methylbenzenesulfonamido)butanoate
  • 3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl 6-(4-methylbenzenesulfonamido)pentanoate
  • 3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl 6-(4-methylbenzenesulfonamido)heptanoate

Uniqueness

The uniqueness of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 6-(4-methylbenzenesulfonamido)hexanoate lies in its specific combination of functional groups, which may impart unique biological activities and chemical reactivity compared to its analogs. The length of the hexanoate chain may also influence its solubility, bioavailability, and overall pharmacokinetic properties.

Properties

Molecular Formula

C28H26ClNO6S

Molecular Weight

540.0 g/mol

IUPAC Name

[3-(4-chlorophenyl)-4-oxochromen-7-yl] 6-[(4-methylphenyl)sulfonylamino]hexanoate

InChI

InChI=1S/C28H26ClNO6S/c1-19-6-13-23(14-7-19)37(33,34)30-16-4-2-3-5-27(31)36-22-12-15-24-26(17-22)35-18-25(28(24)32)20-8-10-21(29)11-9-20/h6-15,17-18,30H,2-5,16H2,1H3

InChI Key

ZWDSCSKZAKVYSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.